molecular formula C12H13N3S2 B6470877 2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine CAS No. 2640902-52-7

2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine

Cat. No.: B6470877
CAS No.: 2640902-52-7
M. Wt: 263.4 g/mol
InChI Key: DTRAMFHYFRVJOE-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methylsulfanyl group at position 2 and a thieno[3,2-c]pyridin-5-yl moiety at position 2. This structure combines sulfur-containing substituents with fused bicyclic systems, which are common in bioactive molecules. The compound is synthesized via nucleophilic substitution and cyclization reactions, as demonstrated in studies involving lithium diisopropylamide (LDA) and α-keto esters .

Properties

IUPAC Name

5-(2-methylsulfanylpyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S2/c1-16-12-13-5-2-11(14-12)15-6-3-10-9(8-15)4-7-17-10/h2,4-5,7H,3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRAMFHYFRVJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine involves several key steps:

  • Formation of Thieno[3,2-c]pyridine Core: : This step typically starts with the cyclization of precursors such as 2-aminothiophenols with chloroacetonitrile under alkaline conditions.

  • Substitution Reactions: : Introducing the methylsulfanyl group can be achieved through nucleophilic substitution reactions using methylthiol reagents.

  • Pyrimidine Ring Construction: : Finally, constructing the pyrimidine ring often involves condensation reactions with appropriate amines and formyl precursors under controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound leverages similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for yield, purity, and safety. Advanced techniques like continuous flow synthesis might be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions
  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

  • Reduction: : Reduction of certain functional groups within the compound can alter its electronic properties and potential reactivity.

  • Substitution: : It can engage in substitution reactions at various positions, facilitated by the presence of reactive sites within the pyrimidine and thieno[3,2-c]pyridine rings.

Common Reagents and Conditions
  • Oxidizing Agents: : Such as hydrogen peroxide or peracids.

  • Reducing Agents: : Common ones include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Catalysts: : For facilitating substitution reactions, catalysts like palladium on carbon (Pd/C) are frequently used.

Major Products
  • Oxidation: : Can yield 2-(methylsulfinyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine.

  • Reduction: : Products might include reduced analogs of the original compound with altered substituents.

  • Substitution: : Diverse derivatives depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules, owing to its multi-reactive sites.

Biology and Medicine

Biologically, 2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine is explored for its potential therapeutic effects, possibly acting as an enzyme inhibitor or receptor modulator.

Industry

Industrially, it is investigated for uses in material science, particularly in the creation of novel polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine exerts its effects depends largely on its interactions with molecular targets such as enzymes or receptors. It might bind to active sites, altering enzyme activity or receptor signaling pathways, thus modulating biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound is compared to analogs based on substituent patterns, heterocyclic frameworks, and pharmacological relevance. Key examples include:

Table 1: Structural Comparison of Pyrimidine and Thienopyridine Derivatives
Compound Name Core Structure Substituents (Positions) Biological Activity Reference
2-(Methylsulfanyl)-4-{thieno[3,2-c]pyridin-5-yl}pyrimidine Pyrimidine + thieno[3,2-c]pyridine 2-(Methylsulfanyl), 4-(thieno-pyridin-5-yl) Potential antiplatelet agent
Prasugrel Thienopyridine 2-Acetate, cyclopropyl-fluorophenyl Antiplatelet (P2Y12 inhibitor)
4-Chloro-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one (3c) Thieno[2,3-d]pyrimidinone 4-Chloro, 5-hydroxy, 2-(methylsulfanyl) Synthetic intermediate
5-Hydroxy-4-methoxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one (5b) Thieno[2,3-d]pyrimidinone 4-Methoxy, 5-hydroxy, 2-(methylsulfanyl) Not reported

Key Observations :

  • Core Heterocycles: The target compound’s pyrimidine-thienopyridine hybrid differs from prasugrel’s thienopyridine scaffold, which lacks a pyrimidine ring .
  • Substituent Effects : Chloro (3c) and methoxy (5b) substituents alter electronic properties and reactivity compared to the target compound’s methylsulfanyl group. For example, 3c exhibits a higher melting point (177–179°C) due to chloro’s electron-withdrawing effects, whereas methylsulfanyl groups enhance nucleophilicity .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison
Compound Name Melting Point (°C) IR (cm⁻¹) $ ^1H $ NMR (δ, ppm) Reference
Target Compound Not reported Not available Not available -
Methyl 2-[4-Chloro-2-(methylsulfanyl)-pyrimidin-5-yl]-2-hydroxypropanoate (6b) 84–86 3470 (OH), 1748 (C=O) 1.61 (br s, 2H), 2.55 (s, 3H)
4-Chloro-(4-chlorophenyl)thieno[2,3-d]pyrimidin-6(5H)-one (3c) 177–179 3537 (OH), 1748 (C=O) 2.52 (s, 3H), 7.32–7.41 (m, 4H)
5-Hydroxy-4-methoxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one (5b) 154–156 3274 (OH), 1736 (C=O) 3.91 (s, 3H), 7.36–7.42 (m, 5H)

Key Observations :

  • Melting Points : Chloro-substituted derivatives (e.g., 3c) exhibit higher melting points than methoxy analogs (5b), likely due to stronger intermolecular interactions .
  • Spectral Signatures : Methylsulfanyl groups consistently appear at ~2.55 ppm in $ ^1H $ NMR, while hydroxyl groups show broad signals near 3.39–3.63 ppm .

Pharmacological Relevance

  • Antiaggregation Activity: Thieno[3,2-c]pyridine derivatives like prasugrel are prodrugs that inhibit ADP-mediated platelet aggregation via P2Y12 receptor binding . The target compound’s structural similarity suggests analogous mechanisms, though its pyrimidine core may alter metabolic activation.

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